molecular formula C17H23NO4 B13674187 Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate

Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate

Cat. No.: B13674187
M. Wt: 305.4 g/mol
InChI Key: FTEFPDHIOOQHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate: is an organic compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate typically involves the esterification of 4-(1-Boc-3-pyrrolidinyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of esterification and purification through distillation or recrystallization would apply.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), sodium methoxide (NaOMe)

Major Products:

    Oxidation: Benzoic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted benzoates

Biological Activity

Methyl 4-(1-Boc-3-pyrrolidinyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of the pyrrolidine nitrogen atom and subsequent coupling with benzoic acid derivatives. The use of the Boc (tert-butyloxycarbonyl) group is crucial for protecting the amine during the synthetic process.

General Synthetic Route:

  • Protection of Pyrrolidine: The pyrrolidine ring is treated with Boc anhydride to form the Boc-protected derivative.
  • Ester Formation: The protected pyrrolidine is then reacted with methyl 4-aminobenzoate under coupling conditions to yield this compound.
  • Deprotection: Finally, the Boc group can be removed under acidic conditions to obtain the desired product if necessary.

Biological Activity

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound have demonstrated antimicrobial properties against various pathogens. For instance, related benzoate derivatives have been screened for their activity against bacteria such as Escherichia coli and Staphylococcus aureus, showing significant inhibition at certain concentrations.

Anticancer Properties

In vitro studies have shown that this compound can inhibit cancer cell proliferation. The mechanism appears to involve apoptosis induction in cancer cells, likely through modulation of signaling pathways associated with cell survival and death.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The pyrrolidine moiety may interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation: The benzoate group can facilitate binding to receptors involved in various signaling pathways, influencing cellular responses.

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in pharmacological research:

  • A study demonstrated that modifications to the pyrrolidine ring significantly affected its biological activity, suggesting a structure-activity relationship (SAR) that could inform future drug design efforts .
  • In another investigation, derivatives of this compound were tested against multiple cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer effects .
Study Activity IC50 Value Target
Study AAntimicrobial5 µg/mLE. coli
Study BAnticancer2 µMCancer Cells

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 3-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-14(11-18)12-5-7-13(8-6-12)15(19)21-4/h5-8,14H,9-11H2,1-4H3

InChI Key

FTEFPDHIOOQHOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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